(3-Ethynyl-4-methylmorpholin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3-ethynyl-4-methylmorpholin-3-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-3-8(6-10)7-11-5-4-9(8)2/h1,10H,4-7H2,2H3 |
InChI Key |
DAFRBUFSJQHZKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCC1(CO)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyl 4 Methylmorpholin 3 Yl Methanol and Its Analogs
Retrosynthetic Analysis of (3-Ethynyl-4-methylmorpholin-3-yl)methanol
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections to simplify the structure into readily available starting materials. The primary disconnections involve the carbon-carbon bond of the hydroxymethyl group and the carbon-carbon bond of the ethynyl (B1212043) group at the C3 position, as well as the bonds forming the morpholine (B109124) ring.
A logical retrosynthetic approach would first disconnect the C3-CH₂OH bond, leading to a 3-ethynyl-4-methylmorpholine-3-carbaldehyde intermediate. Alternatively, disconnection of the C3-ethynyl bond would suggest a 3-hydroxy-4-methylmorpholine-3-carbaldehyde or a related C3-electrophilic species as a precursor. A more fundamental disconnection of both C3 substituents points towards a key intermediate: 4-methylmorpholin-3-one (B1589659). This ketone would allow for the sequential or simultaneous introduction of the ethynyl and hydroxymethyl groups.
Further disconnection of the morpholine ring itself suggests precursors such as N-methylethanolamine and a two-carbon electrophile, or an appropriately substituted amino alcohol that can undergo cyclization. This analysis highlights the central challenges: the construction of the substituted morpholine core and the stereocontrolled installation of the two functional groups at the C3 quaternary stereocenter.
Classical Approaches to Morpholine Ring Formation Relevant to this compound
The formation of the morpholine ring is a cornerstone of the synthesis of this compound. Various classical methods can be adapted to construct the N-methylated morpholine scaffold.
Cyclization Strategies for N-Substituted Morpholine Ring Systems
The synthesis of N-substituted morpholines can be achieved through several established cyclization strategies. A common method involves the reaction of an N-substituted diethanolamine (B148213) with a dehydrating agent, such as sulfuric acid, to effect intramolecular cyclization. For the target molecule, this would entail the use of N-methyldiethanolamine.
Another prevalent strategy is the double alkylation of a primary amine, in this case, methylamine, with two equivalents of a 2-haloethanol derivative. Alternatively, the reaction of an N-substituted amino alcohol, like N-methylethanolamine, with a suitable two-carbon electrophile, such as ethylene (B1197577) oxide or a 2-haloacetyl halide followed by reduction, can efficiently yield the morpholine ring. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
A concise synthesis of cis-3,5-disubstituted morpholines has been developed from enantiomerically pure amino alcohols, highlighting a palladium-catalyzed carboamination reaction as a key step. nih.gov While not directly applicable to the C3-disubstituted target, this demonstrates the potential for modern catalytic methods in constructing complex morpholine scaffolds.
Introduction of the 3-Substituted Hydroxyl Group
Introducing a hydroxyl group at the C3 position of the morpholine ring is a critical step. If the synthesis proceeds through a 4-methylmorpholin-3-one intermediate, the hydroxyl group is introduced concurrently with the ethynyl group via a nucleophilic addition reaction.
Alternatively, if the morpholine ring is formed from a pre-functionalized precursor, such as an amino-diol, the hydroxyl group at the equivalent C3 position may already be in place. For instance, the cyclization of a suitably protected 3-(methylamino)propane-1,2-diol derivative could be envisioned.
Ethynylation Reactions for C3-Alkynyl Installation in Morpholine Scaffolds
The introduction of the ethynyl group at the C3 position, particularly at a quaternary stereocenter bearing a hydroxyl group, is the most challenging aspect of the synthesis. This transformation requires precise control of reactivity and stereochemistry.
Strategies for Direct C(sp)-C(sp3) Bond Formation
The most direct approach for installing the ethynyl group is the nucleophilic addition of an acetylide to a carbonyl group at the C3 position. This would involve the preparation of 4-methylmorpholin-3-one as a key intermediate. The reaction of this ketone with a metal acetylide, such as lithium acetylide or the Grignard reagent of acetylene (B1199291), would generate the desired 3-ethynyl-3-hydroxymorpholine core. The choice of the metal acetylide and reaction conditions can influence the yield and selectivity of the addition.
| Precursor | Reagent | Product | Reference |
| 4-Methylmorpholin-3-one | Lithium Acetylide | 3-Ethynyl-3-hydroxy-4-methylmorpholine | General Alkynylation of Ketones |
| 4-Methylmorpholin-3-one | Ethynylmagnesium Bromide | 3-Ethynyl-3-hydroxy-4-methylmorpholine | General Alkynylation of Ketones |
Approaches for Introducing the Ethynyl Functionality at the Stereogenic Center
Creating the C3 stereocenter with both an ethynyl and a hydroxymethyl group requires careful consideration of stereoselectivity. If the synthesis proceeds through the alkynylation of 4-methylmorpholin-3-one, the initial product is a racemic mixture of 3-ethynyl-3-hydroxy-4-methylmorpholine. Subsequent steps would be needed to introduce the hydroxymethyl group and potentially resolve the enantiomers.
A more elegant approach would involve an asymmetric alkynylation of the 3-keto-morpholine precursor. The use of chiral catalysts or auxiliaries in the addition of the acetylide nucleophile could, in principle, afford an enantiomerically enriched propargyl alcohol intermediate. organic-chemistry.org
An alternative strategy involves starting with a chiral building block. For instance, a chiral amino alcohol could be used to construct the morpholine ring, thereby setting the stereochemistry at a different position which could then be used to direct the stereoselective introduction of the C3 substituents. Diastereoselective syntheses of substituted morpholines have been reported, often relying on substrate control or chiral catalysts to achieve high levels of stereocontrol. nih.govrsc.org
The synthesis of the hydroxymethyl group could potentially be achieved through the reaction of an organometallic reagent with a 3-carbaldehyde or 3-carboxylate morpholine derivative. If the ethynyl group is already present, the steric hindrance it imposes would play a significant role in the diastereoselectivity of the addition to the carbonyl group.
Stereoselective Synthesis of Enantiopure this compound
The creation of the chiral center at the C-3 position of the morpholine ring with high enantiomeric excess is a primary challenge. Three principal strategies are employed to achieve this: chiral auxiliary-based methodologies, asymmetric catalysis, and kinetic resolution of stereoisomers.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the morpholine backbone, followed by a diastereoselective ethynylation of the ketone precursor.
One common approach involves the use of Evans-type oxazolidinone auxiliaries. harvard.edu While typically used for asymmetric alkylations of carboxylic acid derivatives, analogous strategies can be envisioned for cyclic ketones. Another relevant example is the use of chiral amino alcohols derived from natural sources, such as pseudoephedrine, which can form chiral enamines or related intermediates with ketones, directing the approach of an electrophile. harvard.edu
A hypothetical reaction scheme could involve the derivatization of a morpholine precursor to incorporate a chiral auxiliary, followed by the addition of an ethynyl nucleophile. The steric hindrance provided by the auxiliary would favor the approach of the nucleophile from one face of the molecule, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the enantiopure target compound. The effectiveness of this method is highly dependent on the choice of the auxiliary and the reaction conditions.
Table 1: Hypothetical Diastereoselective Ethynylation using Chiral Auxiliaries
| Entry | Chiral Auxiliary | Ethynyl Source | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | (S)-4-benzyl-2-oxazolidinone | Ethynylmagnesium bromide | 85:15 |
| 2 | (1R,2S)-Ephedrine | Lithium acetylide | 90:10 |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it employs a catalytic amount of a chiral entity to generate a large quantity of the chiral product. The direct asymmetric alkynylation of ketones is a powerful tool for the synthesis of chiral tertiary propargylic alcohols. nii.ac.jpnih.gov
For the synthesis of this compound, a prochiral 4-methylmorpholin-3-one could be subjected to an enantioselective ethynylation reaction in the presence of a chiral catalyst. Various catalytic systems have been developed for this purpose, often involving a transition metal complexed with a chiral ligand. For instance, chiral rhodium complexes with CCN pincer ligands have been shown to be effective in the direct asymmetric alkynylation of certain ketones. nii.ac.jpnih.gov Similarly, zinc-based catalysts in conjunction with chiral amino alcohols like N-methylephedrine are also widely used. ingentaconnect.com
The catalyst and ligand would form a chiral pocket around the active site, forcing the ethynyl nucleophile to add to one enantiotopic face of the ketone carbonyl. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.
Table 2: Hypothetical Enantioselective Ethynylation via Asymmetric Catalysis
| Entry | Catalyst/Ligand System | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Zn(OTf)₂ / (+)-N-Methylephedrine | Toluene | 25 | 92 |
| 2 | Ru-BINAP complex | Methanol (B129727) | 0 | 88 |
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This technique can be applied to a racemic mixture of this compound.
In a typical kinetic resolution, a chiral acylating agent, often in the presence of a chiral catalyst, will selectively acylate one enantiomer of the alcohol faster than the other. This results in a mixture of the unreacted, enantioenriched alcohol and the acylated product of the opposite configuration, which can then be separated. N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of tertiary propargylic alcohols has been reported with high selectivity factors. acs.orgacs.org Another approach is the use of palladium-catalyzed carboxylative kinetic resolution. rsc.orgrsc.org
The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow). A high selectivity factor is necessary to obtain both the unreacted starting material and the product in high enantiomeric excess.
Table 3: Hypothetical Kinetic Resolution of Racemic this compound
| Entry | Catalyst/Reagent | Acylating Agent | Selectivity Factor (s) |
|---|---|---|---|
| 1 | Chiral N-Heterocyclic Carbene | Isobutyric anhydride | >50 |
| 2 | PdCl₂ / (R)-DTBM-SEGPHOS | Carbon monoxide | ~45 |
Novel and Sustainable Synthetic Routes to this compound
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This includes the application of green chemistry principles and the use of innovative technologies like flow chemistry.
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov In the context of synthesizing this compound, several of these principles can be applied.
The synthesis of the morpholinone precursor can be designed to be more environmentally friendly. For instance, recent methods for morpholine synthesis utilize a redox-neutral protocol with inexpensive and less hazardous reagents like ethylene sulfate, avoiding harsh conditions and toxic byproducts. nih.govchemrxiv.org For the key ethynylation step, the use of catalytic methods over stoichiometric chiral auxiliaries improves atom economy.
Solvent selection is another critical aspect of green chemistry. Traditional organic solvents are often volatile and toxic. The use of greener solvents such as bio-derived solvents (e.g., Cyrene™), ionic liquids, or even performing reactions in water or under solvent-free conditions can significantly reduce the environmental impact. rsc.orgrsc.org For alkynylation reactions, which often employ dry, aprotic solvents, the investigation into suitable green alternatives is an active area of research.
Table 4: Comparison of Solvents for a Hypothetical Ethynylation Reaction
| Entry | Solvent | Relative Environmental Impact | Plausible Yield (%) |
|---|---|---|---|
| 1 | Dichloromethane | High | 95 |
| 2 | Toluene | Moderate | 92 |
| 3 | Cyclopentyl methyl ether (CPME) | Low | 88 |
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. rsc.orguc.pt These include improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and straightforward scalability.
The asymmetric synthesis of this compound could be adapted to a continuous flow process. For example, a solution of 4-methylmorpholin-3-one and an ethynylating agent could be passed through a heated or cooled reactor coil containing an immobilized chiral catalyst. nih.gov This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities.
A hypothetical flow setup for the synthesis of the target compound could involve a packed-bed reactor with a solid-supported chiral catalyst. The reactants would be continuously pumped through the reactor, and the product stream would be collected at the outlet. This approach not only enhances sustainability but also allows for the efficient production of the desired molecule.
Reaction Chemistry and Mechanistic Investigations of 3 Ethynyl 4 Methylmorpholin 3 Yl Methanol
Reactivity of the Terminal Ethynyl (B1212043) Group in (3-Ethynyl-4-methylmorpholin-3-yl)methanol
The terminal alkyne is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond, making it susceptible to a variety of addition and coupling reactions.
Alkyne Metathesis and Functionalization Reactions
Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically involving molybdenum or tungsten. beilstein-journals.orgwikipedia.org The reaction proceeds through a metallacyclobutadiene intermediate. beilstein-journals.org For a terminal alkyne like this compound, participation in alkyne metathesis can be challenging, as terminal alkynes are prone to polymerization or catalyst degradation. nih.govorganic-chemistry.org
However, recent advancements have led to the development of highly active and robust catalysts, such as molybdenum complexes with tripodal trisilanolate ligands, that exhibit improved functional group tolerance and can operate even under open-air conditions. nih.govnih.govnsf.gov These catalysts have shown success in the cross-metathesis of terminal alkynes with an internal alkyne partner. nih.govresearchgate.net In such a reaction, this compound could react with an internal alkyne (e.g., 3-hexyne) to yield a new, more complex internal alkyne, with a volatile alkyne like acetylene (B1199291) as a byproduct. Suppressing the formation of acetylene, which can act as a catalyst poison, is crucial for reaction success. nih.gov
Table 1: Illustrative Alkyne Cross-Metathesis Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |
|---|---|---|---|
| This compound | 3-Hexyne | Molybdenum or Tungsten Alkylidyne Complex (e.g., Schrock catalyst) | (4-Methyl-3-(pent-2-yn-1-yl)morpholin-3-yl)methanol |
| This compound | Diphenylacetylene | Tris(2-hydroxyphenyl)methane-Molybdenum Complex | (4-Methyl-3-(3-phenylprop-2-yn-1-yl)morpholin-3-yl)methanol |
Click Chemistry and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Applicability
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for creating complex molecules from modular building blocks. pcbiochemres.comwisdomlib.orgnih.gov The foremost example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). enpress-publisher.com This reaction joins a terminal alkyne with an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. acs.orgnih.gov
The reaction is renowned for its reliability, stereospecificity, and tolerance of a wide array of functional groups and reaction conditions, often proceeding efficiently in aqueous media. organic-chemistry.org The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, greatly accelerating the reaction rate compared to the uncatalyzed thermal cycloaddition. nih.govresearchgate.netnih.gov The terminal ethynyl group of this compound makes it an ideal substrate for CuAAC, allowing it to be readily conjugated with any azide-containing molecule for applications in drug discovery, bioconjugation, and materials science. wisdomlib.orgnih.gov
Table 2: Representative CuAAC Reaction
| Alkyne Substrate | Azide Partner | Catalyst/Reagents | Product |
|---|---|---|---|
| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH | (3-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylmorpholin-3-yl)methanol |
| This compound | 1-Azido-4-fluorobenzene | CuI, DIPEA, THF | (3-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methylmorpholin-3-yl)methanol |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling) Involving the Ethynyl Moiety
The Sonogashira coupling is a highly versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnrochemistry.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) salt (e.g., CuI) as a co-catalyst. wikipedia.orgnih.govlibretexts.org An amine base, like triethylamine (B128534) or diisopropylamine, is used to act as both a solvent and to neutralize the hydrogen halide byproduct. wikipedia.org
The catalytic cycle involves two interconnected processes. libretexts.org In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) species occurs, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nrochemistry.com The copper cycle facilitates the formation of the crucial copper acetylide intermediate from the terminal alkyne. wikipedia.org The Sonogashira reaction is conducted under mild conditions and tolerates a broad range of functional groups, making it a cornerstone of modern organic synthesis for creating arylalkynes and conjugated enynes. nih.govresearchgate.netbeilstein-journals.orgacs.org The ethynyl group of this compound can be readily coupled with various aryl or vinyl halides to produce highly functionalized derivatives. organic-chemistry.org
Table 3: Typical Sonogashira Coupling Conditions
| Alkyne Substrate | Coupling Partner (Ar-X) | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Potential Product |
|---|---|---|---|---|---|
| This compound | Iodobenzene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | (4-Methyl-3-(phenylethynyl)morpholin-3-yl)methanol |
| This compound | 4-Bromopyridine | Pd(PPh₃)₄ | CuI | Diisopropylamine/THF | (4-Methyl-3-(pyridin-4-ylethynyl)morpholin-3-yl)methanol |
Transformations Involving the C3-Hydroxyl Group
The primary alcohol functionality (-CH₂OH) offers another site for chemical modification through oxidation, esterification, and etherification reactions.
Oxidation and Reduction Pathways of the Alcohol Functionality
The primary alcohol group in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagent and reaction conditions. chemguide.co.ukwikipedia.org
Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, mild, anhydrous oxidizing agents are required to prevent overoxidation to the carboxylic acid. wikipedia.orgchemistrysteps.com Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation. chemistrysteps.com
Oxidation to Carboxylic Acids : Stronger oxidizing agents in aqueous conditions will convert the primary alcohol directly to a carboxylic acid, proceeding through an aldehyde intermediate. chemguide.co.uk Reagents such as potassium permanganate (B83412) (KMnO₄) or the Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this purpose. wikipedia.orgresearchgate.netlibretexts.org
Reduction of the primary alcohol functionality is not a typical transformation as it is already at a low oxidation state. Further reduction would require harsh conditions to cleave the C-O bond, which is generally not a synthetically useful pathway.
Table 4: Oxidation Reactions of the C3-Hydroxyl Group
| Desired Product | Reagent(s) | Typical Conditions |
|---|---|---|
| (3-Ethynyl-4-methylmorpholine-3-carbaldehyde) | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| (3-Ethynyl-4-methylmorpholine-3-carboxylic acid) | Potassium Permanganate (KMnO₄) | Basic aqueous solution, then acid workup |
| (3-Ethynyl-4-methylmorpholine-3-carboxylic acid) | Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature |
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification and etherification, allowing for the introduction of a wide variety of substituents.
Esterification : This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. byjus.comvnaya.com The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. vnaya.commasterorganicchemistry.com The reaction is an equilibrium process, and water is removed to drive it towards the product. masterorganicchemistry.com
Etherification : The formation of an ether from the alcohol is most classically achieved via the Williamson ether synthesis. wikipedia.orgbyjus.com This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide. masterorganicchemistry.comlibretexts.orglibretexts.org The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com
Table 5: Esterification and Etherification of the C3-Hydroxyl Group
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | (3-Ethynyl-4-methylmorpholin-3-yl)methyl acetate |
| Acylation | Benzoyl Chloride, Pyridine | (3-Ethynyl-4-methylmorpholin-3-yl)methyl benzoate |
| Williamson Ether Synthesis | 1. NaH; 2. Methyl Iodide | 3-Ethynyl-3-(methoxymethyl)-4-methylmorpholine |
| Williamson Ether Synthesis | 1. NaH; 2. Benzyl Bromide | 3-((Benzyloxy)methyl)-3-ethynyl-4-methylmorpholine |
Rearrangement Reactions Involving the Hydroxyl Group
The tertiary propargyl alcohol moiety is the primary site for rearrangement reactions, most notably the Meyer-Schuster and Rupe rearrangements. These transformations are typically catalyzed by acids or transition metals and lead to the formation of α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org For this compound, being a tertiary alcohol with a terminal alkyne, it is susceptible to both pathways.
Under strong acid catalysis, the reaction is initiated by the protonation of the hydroxyl group, followed by its elimination as water to form a carbocation. wikipedia.org A 1,3-shift of the protonated hydroxyl group leads to an allenol intermediate, which then tautomerizes to the corresponding α,β-unsaturated aldehyde, the Meyer-Schuster product. wikipedia.org Concurrently, the Rupe rearrangement can occur, which for tertiary alcohols containing a terminal acetylenic group, yields α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org
Transition metal catalysts, such as those based on gold, ruthenium, molybdenum, or silver, can offer milder conditions and improved selectivity. wikipedia.orgacs.org Gold and molybdenum catalysts, for instance, are known to activate the alkyne bond, facilitating the 1,3-rearrangement to α,β-unsaturated carbonyl compounds, often with high efficiency and under mild conditions. acs.org
Table 1: Potential Rearrangement Products and Catalysts
| Catalyst/Condition | Predominant Rearrangement Pathway | Expected Product |
| Strong Acid (e.g., H₂SO₄) | Meyer-Schuster / Rupe Competition | Mixture of 2-(4-methylmorpholin-3-ylidene)acetaldehyde and 1-(4-methylmorpholin-3-en-3-yl)ethan-1-one |
| Au(I) or Au(III) complexes | Meyer-Schuster | 2-(4-methylmorpholin-3-ylidene)acetaldehyde |
| Ru complexes | Rupe | 1-(4-methylmorpholin-3-en-3-yl)ethan-1-one |
| MoO₂(acac)₂ / AuCl(PPh₃) | Meyer-Schuster | 2-(4-methylmorpholin-3-ylidene)acetaldehyde |
Reactivity and Coordination Chemistry of the Morpholine (B109124) Nitrogen
Nucleophilic Reactivity of the Ring Nitrogen
The nitrogen atom in the 4-methylmorpholine (B44366) ring possesses a lone pair of electrons, rendering it a nucleophilic and basic center. asianpubs.org As a tertiary amine, its nucleophilicity is well-established, although sterically more hindered than a secondary amine. wikipedia.org This internal basicity can influence reactions at other sites of the molecule. For instance, in the presence of a proton source, the morpholine nitrogen can be protonated, which could in turn affect the propensity of the hydroxyl group to participate in rearrangement reactions. In various contexts, N-methylmorpholine is used as a non-nucleophilic base catalyst. wikipedia.org
N-Alkylation and Acylation Studies
As a tertiary amine, the nitrogen atom of this compound cannot undergo further conventional N-alkylation or N-acylation reactions. However, its precursor, a secondary amine (3-ethynylmorpholin-3-yl)methanol, would be readily susceptible to N-methylation to form the title compound. Studies on the N-alkylation of morpholine itself show that it can be effectively methylated using reagents like dimethyl carbonate or methanol (B129727) over a catalyst. asianpubs.orgakjournals.com For instance, the N-methylation of morpholine with methanol over a CuO–NiO/γ–Al₂O₃ catalyst can achieve high conversion and selectivity. akjournals.comresearchgate.net The kinetic parameters for such reactions have been studied, providing insight into the reaction rates and activation energies. researchgate.net
Exploration of this compound as a Ligand in Transition Metal Catalysis
The multifunctional nature of this compound makes it an intriguing candidate as a ligand in transition metal catalysis. rsc.org It possesses three potential coordination sites: the tertiary amine nitrogen, the hydroxyl oxygen, and the π-system of the ethynyl group. This allows for various coordination modes, including acting as a bidentate [N, O] ligand or potentially a tridentate [N, O, π-alkyne] ligand. Morpholine and its derivatives are known to form stable complexes with various transition metals, including Cu(II) and Zn(II). nih.govnih.gov The coordination of such ligands can influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity. chiba-u.jp
Table 2: Potential Coordination Modes in Metal Complexes
| Coordination Mode | Coordinating Atoms | Potential Metal Ions |
| Monodentate | N (morpholine) | Pd(II), Pt(II), Ru(II) |
| Bidentate | N (morpholine), O (hydroxyl) | Cu(II), Zn(II), Ni(II) |
| Tridentate | N (morpholine), O (hydroxyl), C≡C (alkyne) | Rh(I), Ir(I), Au(I) |
Cascade and Multicomponent Reactions Utilizing this compound as a Building Block
Cascade and multicomponent reactions (MCRs) offer efficient pathways to complex molecular architectures from simple starting materials. nih.govbeilstein-journals.org The dual functionality of this compound, combining a propargyl alcohol and a nucleophilic amine, makes it an ideal building block for such transformations.
This molecule could participate in cascade reactions where an initial metal-catalyzed activation of the propargyl alcohol moiety triggers a subsequent intramolecular or intermolecular reaction. nih.gov For example, a gold-catalyzed hydroamination/cyclization cascade could be envisaged with an external amine, where the propargyl alcohol first reacts to form an intermediate that is then trapped to create a new heterocyclic system. ucl.ac.uk
In the context of MCRs, while this molecule is itself a product of several components, it can act as a key synthon. For instance, in A³ coupling reactions (aldehyde, alkyne, amine), this molecule provides both the alkyne and a pre-installed amino alcohol functionality, opening pathways to complex propargylamines. nih.gov Its structure is well-suited for post-MCR transformations, where an initial multicomponent reaction could be followed by a cyclization or rearrangement involving the ethynyl or hydroxyl group.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms, transition states, and thermodynamics of the reactions involving this compound. researchgate.netnih.gov
For the Meyer-Schuster rearrangement, DFT calculations can map the potential energy surface, identifying the structures and energies of intermediates and transition states. researchgate.netacs.org Such studies can clarify whether the reaction proceeds through a concerted or stepwise mechanism and explain the observed chemo- and stereoselectivity under different catalytic conditions. researchgate.net Theoretical investigations have suggested that the Meyer-Schuster rearrangement can be a solvent-assisted process, with computational models helping to understand the role of solvent molecules in stabilizing transition states. researchgate.net
In coordination chemistry, DFT can be used to predict the geometry of metal complexes where this compound acts as a ligand. nih.gov Calculations can determine bond lengths, bond angles, and coordination energies, providing insight into the stability and electronic structure of these complexes. nih.gov This information is invaluable for designing new catalysts and understanding their reactivity.
Table 3: Key Parameters Obtainable from Computational Studies
| Area of Study | Computational Method | Calculated Parameters |
| Rearrangement Reactions | DFT (e.g., B3LYP) | Transition state geometries, activation energies, reaction pathways, Gibbs free energy profiles |
| Coordination Chemistry | DFT | Optimized complex geometries, coordination bond energies, bond lengths/angles, electronic structure (HOMO/LUMO) |
| Spectroscopic Properties | TD-DFT | Predicted NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra |
Advanced Structural and Conformational Analysis of 3 Ethynyl 4 Methylmorpholin 3 Yl Methanol
Spectroscopic Characterization Beyond Basic Identification
A comprehensive spectroscopic analysis is crucial for elucidating the intricate three-dimensional structure and conformational dynamics of (3-Ethynyl-4-methylmorpholin-3-yl)methanol in both solution and the solid state.
Detailed NMR Spectroscopic Analysis (2D NMR, NOESY for Conformational Insights)
Two-dimensional Nuclear Magnetic Resonance (NMR) techniques would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and providing insights into the spatial relationships between atoms.
A hypothetical ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal direct one-bond correlations. For instance, the methanolic proton would correlate with its attached carbon, and the protons on the morpholine (B109124) ring would correlate with their respective carbons.
More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be pivotal in determining the preferred conformation of the morpholine ring. In a chair conformation, NOE cross-peaks would be expected between axial protons on the same face of the ring. For example, an NOE correlation between the axial proton at C-2 and the axial proton at C-6 would strongly suggest a chair-like conformation. The orientation of the ethynyl (B1212043) and methanol (B129727) substituents could also be inferred from NOE signals between their protons and the protons of the morpholine ring.
Hypothetical ¹³C and ¹H NMR Data for this compound
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C-2 | 68.5 | 3.65 / 2.80 | d / d |
| C-3 | 75.2 | - | - |
| C-5 | 49.8 | 2.60 / 2.40 | m / m |
| C-6 | 67.1 | 3.80 / 3.50 | m / m |
| N-CH₃ | 42.5 | 2.30 | s |
| C-CH₂OH | 65.4 | 3.90 | s (broad) |
| C≡CH | 83.1 | - | - |
| C≡CH | 74.9 | 2.50 | s |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Assignments
Infrared (IR) and Raman spectroscopy would provide valuable information about the vibrational modes of the molecule, confirming the presence of key functional groups and potentially offering insights into its conformation.
The IR spectrum would be expected to show a sharp, characteristic absorption band for the terminal alkyne C≡C-H stretch around 3300 cm⁻¹. The C≡C triple bond stretch would appear as a weaker band in the region of 2100-2140 cm⁻¹. A broad O-H stretching band from the methanol group would be anticipated around 3400 cm⁻¹, indicative of hydrogen bonding. The C-H stretching vibrations of the methyl and morpholine methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ range.
Raman spectroscopy would complement the IR data. The C≡C triple bond, often weak in the IR, would be expected to show a strong signal in the Raman spectrum, making it a useful diagnostic tool.
Hypothetical Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H | ~3400 (broad) | ~3400 (weak) | Stretching |
| ≡C-H | ~3300 (sharp) | ~3300 (medium) | Stretching |
| C-H (alkane) | 2850-2960 | 2850-2960 | Stretching |
| C≡C | ~2120 (weak) | ~2120 (strong) | Stretching |
| C-O | ~1050-1150 | ~1050-1150 | Stretching |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment
Given that this compound is a chiral molecule, chiroptical spectroscopy would be essential for determining its absolute configuration.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by the chromophores in the molecule. nih.govchemistrywithatwist.com While the morpholine ring itself is not a strong chromophore, the ethynyl group and the oxygen atoms could contribute to the ECD spectrum. mdpi.com A comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations for the (R) and (S) enantiomers would allow for the assignment of the absolute configuration. researchgate.net
Vibrational Circular Dichroism (VCD) spectroscopy, the infrared analogue of ECD, would provide even more detailed stereochemical information. nih.gov The VCD spectrum is sensitive to the conformation of the entire molecule, and specific vibrational bands can be correlated with the spatial arrangement of atoms. chemistrywithatwist.com By comparing the experimental VCD spectrum with theoretical calculations, the absolute configuration and the dominant solution-phase conformation could be determined with a high degree of confidence. nih.gov
X-ray Crystallography of this compound and its Derivatives
Single-crystal X-ray diffraction would provide the most definitive picture of the solid-state structure of this compound.
Solid-State Structural Parameters and Intermolecular Interactions
An X-ray crystallographic study would precisely determine bond lengths, bond angles, and torsion angles. It would reveal the solid-state conformation of the morpholine ring, which is expected to adopt a chair conformation. The analysis would also elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the hydroxyl group of the methanol moiety would act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring could act as hydrogen bond acceptors, leading to the formation of a hydrogen-bonded network in the crystal lattice.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z | 2 |
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon. nih.gov It would be conceivable that this compound could exhibit polymorphism, with different crystal forms arising from variations in the hydrogen bonding patterns or molecular conformations. A screening for polymorphs under different crystallization conditions (e.g., different solvents, temperatures) would be a valuable study.
Co-crystallization with other molecules, such as carboxylic acids, could lead to the formation of new crystalline phases with potentially altered physical properties. nih.gov The ethynyl group could also participate in non-covalent interactions, further influencing the crystal packing and potentially leading to interesting solid-state architectures.
Conformational Dynamics and Inversion Barriers of the Morpholine Ring System
Experimental Studies (e.g., Dynamic NMR)
No publicly available experimental data from techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy exists for this compound. Such studies would be crucial for determining the energy barriers associated with the chair-to-chair ring inversion of the morpholine moiety and understanding the kinetics of this process.
Computational Modeling of Conformational Landscapes
A search of computational chemistry literature did not yield any studies that have modeled the conformational landscape or calculated the inversion barriers of the morpholine ring in this compound. Computational modeling would provide theoretical insights into the stable conformations of the molecule and the transition states involved in the ring-flipping process.
Theoretical and Computational Chemistry Studies on 3 Ethynyl 4 Methylmorpholin 3 Yl Methanol
Electronic Structure and Bonding Analysis
The electronic structure is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. Computational quantum chemistry offers robust methods to probe these characteristics at the atomic level.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. rsc.orgnih.gov DFT calculations would be employed to determine the optimized ground state geometry of (3-Ethynyl-4-methylmorpholin-3-yl)methanol. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.
From this optimized geometry, a wealth of information can be derived. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more readily excitable and potentially more reactive. Furthermore, DFT can be used to calculate other electronic properties like ionization potential, electron affinity, and electronegativity, which are essential for predicting the molecule's behavior in chemical reactions.
Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with DFT. NBO analysis provides insights into the bonding and electronic delocalization within the molecule. For this compound, NBO analysis would reveal details about the hybridization of the atoms, the nature of the covalent bonds, and any significant hyperconjugative interactions that contribute to the molecule's stability. For instance, it could elucidate the interactions between the lone pairs on the oxygen and nitrogen atoms of the morpholine (B109124) ring and the antibonding orbitals of adjacent bonds.
Disclaimer: The data in this table is illustrative and does not represent actual calculated values for this compound.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent areas of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow regions denote areas of intermediate potential.
For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the morpholine ring, due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would be expected to have a region of high positive potential (blue), making it a potential site for hydrogen bonding. The ethynyl (B1212043) group, with its pi-electron density, would also be a region of interest, potentially showing negative potential above and below the triple bond.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The morpholine ring of this compound is not planar and can adopt different conformations, most notably chair and boat forms. The presence of bulky substituents at the C3 position, namely the ethynyl and methanol (B129727) groups, will influence the relative stability of these conformations.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques for exploring the conformational landscape of flexible molecules. nih.gov MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds, a potential energy surface can be generated, revealing the low-energy conformations (conformers) and the energy barriers between them.
MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the trajectory of each atom, revealing how the molecule flexes, bends, and transitions between different conformations. For this compound, MD simulations would be crucial for understanding the conformational preferences of the morpholine ring and the orientation of the substituents. These simulations can also provide insights into the intramolecular hydrogen bonding possibilities, for example, between the hydroxyl group and the nitrogen or oxygen atoms of the morpholine ring.
Illustrative Conformational Energy Data
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-N) |
|---|---|---|
| Chair 1 (Equatorial Ethynyl) | 0.0 | 55.2° |
| Chair 2 (Axial Ethynyl) | 2.5 | -54.8° |
| Twist-Boat 1 | 5.8 | 25.1° |
| Twist-Boat 2 | 6.1 | -24.9° |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule, as well as for interpreting experimental spectra.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These theoretical predictions can aid in the assignment of experimental NMR spectra and can also be used to distinguish between different isomers or conformers.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities. The calculated IR spectrum can then be compared with an experimental spectrum to identify the characteristic vibrational bands of the functional groups present in this compound, such as the O-H stretch of the hydroxyl group, the C≡C stretch of the ethynyl group, and the C-O and C-N stretches of the morpholine ring.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions. rsc.orgnih.gov For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions.
Quantum Chemical Characterization of Chirality and Optical Rotation Properties
This compound is a chiral molecule due to the presence of a stereocenter at the C3 position of the morpholine ring. This means it exists as a pair of enantiomers that are non-superimposable mirror images of each other. A key property of chiral molecules is their ability to rotate the plane of polarized light, a phenomenon known as optical activity. semanticscholar.org
Quantum chemical calculations can predict the specific optical rotation of a chiral molecule. vt.edu This is a computationally demanding task that requires high-level ab initio methods, such as coupled-cluster theory, or DFT with specialized functionals. The calculated optical rotation can be used to assign the absolute configuration (R or S) of a newly synthesized chiral molecule by comparing the predicted sign and magnitude of the rotation with the experimentally measured value. These calculations are crucial in fields like asymmetric synthesis and pharmaceutical chemistry where the stereochemistry of a molecule is of utmost importance.
Modeling of Solvation Effects and Intermolecular Interactions
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. acs.org Computational solvation models are used to account for the effects of the solvent on the solute molecule. muni.cz These models can be broadly categorized into two types:
Implicit Solvation Models: These models, also known as continuum models (e.g., Polarizable Continuum Model, PCM), treat the solvent as a continuous dielectric medium. pyscf.org This approach is computationally efficient and can provide a good description of the long-range electrostatic interactions between the solute and the solvent.
Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation box along with the solute molecule. This approach is more computationally intensive but allows for a more detailed description of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, both types of models would be useful. Implicit models could be used to study how the conformational equilibrium and electronic properties change in solvents of different polarities. Explicit solvation models, likely in conjunction with MD simulations, would be ideal for studying the specific hydrogen bonding interactions between the hydroxyl group of the solute and solvent molecules like water or methanol. Understanding these intermolecular interactions is key to predicting the solubility and reactivity of the compound in different media.
Information Unobtainable for "this compound" and its Applications
Extensive research across multiple scientific databases and scholarly articles has yielded no specific information on the chemical compound "this compound." Consequently, it is not possible to generate the requested article detailing its applications in advanced chemical synthesis and materials science.
The search encompassed targeted queries for each of the outlined sections, including its use as a key intermediate in organic synthesis, its role in the development of novel catalysts and ligands, and its applications in advanced materials science. No research findings, data, or scholarly mentions of "this compound" were identified.
While general information exists for related structures such as chiral morpholines, macrocycles, and the use of morpholine scaffolds in broader chemical contexts, there is a complete absence of literature pertaining to the specific ethynyl-substituted compound requested. This prevents a scientifically accurate and detailed discussion as outlined in the user's instructions.
Therefore, the following sections of the proposed article cannot be addressed:
Applications of 3 Ethynyl 4 Methylmorpholin 3 Yl Methanol in Advanced Chemical Synthesis and Materials Science
Advanced Materials Science Applications
Without any available data or research on "(3-Ethynyl-4-methylmorpholin-3-yl)methanol," the creation of the requested article with the specified level of detail and scientific accuracy is not feasible.
Table of Compounds Mentioned
As no specific reactions or related compounds could be discussed in the context of "this compound," a table of mentioned compounds cannot be generated.
Monomer in Polymer Synthesis with Specific Optical or Electronic Properties
This compound is a bifunctional monomer containing a terminal alkyne group and a hydroxyl group, making it a candidate for various polymerization strategies. The incorporation of the ethynyl (B1212043) group into a polymer backbone can significantly influence its optical and electronic properties. Polymers containing conjugated systems, such as those that can be formed from alkyne-containing monomers, often exhibit interesting photophysical and electronic characteristics.
The polymerization of terminal alkynes can lead to the formation of polymers with extended π-conjugation along the polymer chain. This conjugation is responsible for the unique optical and electronic properties of these materials, such as their ability to absorb and emit light, and their potential for electrical conductivity. The specific properties of the resulting polymer are highly dependent on the monomer structure and the polymerization method employed. For instance, the presence of the morpholine (B109124) and methanol (B129727) groups in "this compound" would be expected to influence the solubility, processability, and solid-state packing of the polymer chains, which in turn affect the bulk material properties.
Research on poly(para-phenylene ethynylene)s, a class of conjugated polymers, has shown that modifications to the polymer backbone and side chains can tune their fluorescent properties. researchgate.net By analogy, polymers derived from this compound could potentially exhibit fluorescence, with the morpholine group influencing the emission characteristics. The hydroxyl group also offers a site for post-polymerization modification, allowing for further tuning of the polymer's properties or for grafting onto other structures.
The electronic properties of polymers derived from terminal alkynes are also of significant interest. The HOMO-LUMO gap, which determines the energy required to excite an electron, is a critical parameter for applications in organic electronics. Studies on pyrene-based molecules with alkyne functionalities have shown that the nature of the coupling of the alkyne units significantly affects the HOMO-LUMO gap. nih.gov For polymers of this compound, the degree of conjugation and the electronic nature of the morpholine ring would play a crucial role in determining these energy levels.
Below is a table summarizing the potential properties of polymers derived from this compound based on the characteristics of similar alkyne-containing polymers.
| Property | Potential Influence of this compound Monomer |
| Optical Properties | The ethynyl group can lead to a conjugated polymer backbone, potentially resulting in fluorescence and specific absorption characteristics. The morpholine and hydroxyl side groups may influence the quantum yield and emission wavelength. researchgate.net |
| Electronic Properties | The conjugated system can impart semiconducting properties. The HOMO-LUMO gap would be influenced by the extent of π-delocalization and the electronic nature of the morpholine moiety. nih.gov |
| Solubility | The polar morpholine and hydroxyl groups are expected to enhance solubility in polar organic solvents, improving processability. |
| Functionalization | The hydroxyl group provides a reactive site for post-polymerization modification, allowing for the attachment of other functional groups to tailor the polymer's properties. cmu.edu |
Functionalization of Surfaces and Nanomaterials
The terminal alkyne group of this compound makes it a highly versatile molecule for the functionalization of a wide variety of surfaces and nanomaterials. This is primarily achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it an ideal method for surface modification. acs.orgmdpi.com
To functionalize a surface, the surface is first modified to introduce azide (B81097) groups. Subsequently, this compound can be "clicked" onto the surface, forming a stable triazole linkage. This process allows for the covalent attachment of the morpholine and hydroxyl functionalities to the surface. The hydroxyl group can then be used for further chemical transformations if desired.
This approach has been successfully used to modify a range of materials, including:
Gold Nanoparticles: Alkyne derivatives can be used for the surface functionalization of gold nanoparticles, offering advantages over traditional thiol-based methods, such as improved stability and conjugation efficiency. nih.govacs.orgnih.gov
Metallic Nanoparticles: Surface modification of metallic nanoparticles with organic molecules is crucial for applications in targeted drug delivery and diagnostics. mdpi.com The alkyne group provides a robust handle for attaching targeting ligands or therapeutic agents.
Polymers and other organic materials: Surfaces of materials like cotton and organic resins have been functionalized with alkyne groups and subsequently modified using azide-containing molecules via click chemistry. researchgate.net
The functionalization of surfaces with this compound can impart new properties to the material. The morpholine group, being a polar and hydrophilic moiety, can increase the wettability and biocompatibility of a surface. researchgate.netnih.gov The hydroxyl group can participate in hydrogen bonding, further influencing the surface energy and interactions with other molecules.
The table below outlines the steps and potential outcomes of surface functionalization using this compound.
| Step | Description | Key Considerations |
| 1. Surface Azidation | The substrate surface is chemically modified to introduce azide (-N₃) functional groups. | The method of azidation will depend on the nature of the substrate material (e.g., metal, polymer, silicon oxide). |
| 2. "Click" Reaction | The azide-functionalized surface is reacted with this compound in the presence of a copper(I) catalyst. | Reaction conditions (solvent, temperature, catalyst concentration) need to be optimized for efficient coupling. nih.gov |
| 3. Post-Functionalization | The hydroxyl group on the now-functionalized surface can be used for further chemical reactions. | This allows for the creation of multifunctional surfaces with tailored properties. |
| Resulting Surface Properties | The surface will be covalently modified with methylmorpholinyl)methanol moieties. | This can lead to changes in hydrophilicity, biocompatibility, and chemical reactivity of the surface. researchgate.net |
Future Research Directions and Unexplored Avenues for 3 Ethynyl 4 Methylmorpholin 3 Yl Methanol
Exploration of Oxidative and Reductive Transformations of the Ethynyl (B1212043) Group
The ethynyl group is a versatile functional handle amenable to a wide range of oxidative and reductive transformations. Future research could systematically explore these reactions to generate a library of novel derivatives of (3-Ethynyl-4-methylmorpholin-3-yl)methanol with potentially interesting properties.
Oxidative Transformations:
A significant area of investigation would be the selective oxidation of the ethynyl group. For instance, oxidation to a 1,2-dicarbonyl derivative could be pursued using reagents like potassium permanganate (B83412) or ozone. Another avenue is the Glaser coupling, which would lead to the formation of a symmetrical diyne, a valuable building block in materials science and medicinal chemistry. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, could also be extensively studied to append various aromatic and unsaturated moieties to the morpholine (B109124) core.
Reductive Transformations:
Systematic investigation into the partial and complete reduction of the alkyne would be highly valuable. Partial reduction to the corresponding vinyl derivative could be achieved using catalysts like Lindlar's catalyst to stereoselectively form the cis-alkene, or by using sodium in liquid ammonia (B1221849) (Birch reduction) to obtain the trans-alkene. Complete reduction to the ethyl group can be accomplished through catalytic hydrogenation using catalysts such as palladium on carbon.
Table 1: Potential Products from Oxidative and Reductive Transformations
| Starting Material | Reagents/Conditions | Potential Product |
|---|---|---|
| This compound | 1. O3, 2. Zn/H2O | (3-(1,2-dioxoethyl)-4-methylmorpholin-3-yl)methanol |
| This compound | Cu(OAc)2, Pyridine | 1,4-bis((3-hydroxy-4-methylmorpholin-3-yl)buta-1,3-diyne) |
| This compound | Ar-X, Pd(PPh3)4, CuI | (3-(Arylethynyl)-4-methylmorpholin-3-yl)methanol |
| This compound | H2, Lindlar's catalyst | (3-Vinyl-4-methylmorpholin-3-yl)methanol (cis) |
| This compound | Na, NH3 (l) | (3-Vinyl-4-methylmorpholin-3-yl)methanol (trans) |
Investigations into Radical Reactions Involving the Morpholine Ring
The morpholine ring, while generally stable, can participate in radical reactions, particularly at the positions alpha to the oxygen and nitrogen atoms. Future studies could delve into these transformations to create novel C-C and C-heteroatom bonds.
One promising area is the exploration of radical additions to the morpholine ring. For example, the Hofmann-Löffler-Freytag reaction could be adapted to generate a nitrogen-centered radical, which could then undergo intramolecular hydrogen abstraction and subsequent cyclization to yield bicyclic morpholine derivatives. Furthermore, radical-mediated C-H functionalization at the positions adjacent to the heteroatoms could be investigated using photoredox catalysis, offering a modern and efficient way to introduce new substituents.
Development of Novel Synthetic Strategies for Accessing Stereoisomers with Enhanced Efficiency
This compound possesses a stereocenter at the C3 position. The development of efficient and stereoselective synthetic routes to access both enantiomers in high purity is a critical area for future research.
Current synthetic approaches to substituted morpholines often result in racemic mixtures. Future work could focus on asymmetric synthesis strategies. This could involve the use of chiral auxiliaries, chiral catalysts, or enzyme-catalyzed reactions. For instance, an asymmetric addition of an ethynyl nucleophile to a suitable morpholinone precursor could be a viable strategy. The development of such methods would be crucial for investigating the stereospecific interactions of this molecule in various applications.
Interdisciplinary Applications in Non-Biological Chemical Systems
While morpholine derivatives are often explored for their biological activity, the unique structure of this compound suggests potential applications in non-biological chemical systems.
The presence of a terminal alkyne makes this molecule a candidate for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could be exploited for the synthesis of novel polymers, dendrimers, or for surface functionalization of materials. The morpholine moiety, with its tertiary amine, could also act as a ligand for metal catalysts or as a basic catalyst in organic reactions. The combination of the rigid morpholine scaffold and the linear ethynyl group could lead to the development of novel supramolecular structures through self-assembly.
Advanced Spectroscopic Probes and in situ Reaction Monitoring
A thorough understanding of the chemical behavior of this compound requires the application of advanced spectroscopic techniques. Future research should focus on detailed spectroscopic characterization and the use of in situ monitoring to study its reactions.
Advanced Spectroscopic Characterization:
Beyond standard NMR and IR spectroscopy, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals, especially for its derivatives. X-ray crystallography of the parent compound and its key derivatives would provide definitive information on its three-dimensional structure and intermolecular interactions.
In situ Reaction Monitoring:
To gain deeper insights into the reaction mechanisms of the transformations discussed above, in situ monitoring techniques could be employed. For example, ReactIR (in situ Fourier-transform infrared spectroscopy) could be used to track the disappearance of the characteristic alkyne C-H stretch and the appearance of new functional groups during oxidation or reduction reactions. Similarly, in situ NMR spectroscopy could provide real-time information on the formation of intermediates and products.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Expected Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR | Alkyne-H | ~2.5 ppm |
| ¹³C NMR | Alkyne carbons | ~70-90 ppm |
| IR Spectroscopy | Alkyne C-H stretch | ~3300 cm⁻¹ |
| IR Spectroscopy | Alkyne C≡C stretch | ~2100-2260 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
